2-chloro-3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-Chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-chloro-6-fluoro-3-methoxyphenol with appropriate reagents to introduce the chromen ring structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of 2-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
- 2-Chloro-6-fluoro-3-methoxyphenol
- 2-Chloro-3-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 2-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one stands out due to its unique chromen ring structure and the specific arrangement of chloro and fluoro substituents.
Properties
Molecular Formula |
C20H15Cl2FO3 |
---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
2-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H15Cl2FO3/c21-15-6-3-7-17(23)14(15)10-25-19-9-18-13(8-16(19)22)11-4-1-2-5-12(11)20(24)26-18/h3,6-9H,1-2,4-5,10H2 |
InChI Key |
FRKIGDHQGQGMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=C(C=CC=C4Cl)F)Cl |
Origin of Product |
United States |
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